7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one

Catalog No.
S13004625
CAS No.
661474-60-8
M.F
C16H19F3N2O
M. Wt
312.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H...

CAS Number

661474-60-8

Product Name

7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one

IUPAC Name

7-(dipropylamino)-4-(trifluoromethyl)-1H-quinolin-2-one

Molecular Formula

C16H19F3N2O

Molecular Weight

312.33 g/mol

InChI

InChI=1S/C16H19F3N2O/c1-3-7-21(8-4-2)11-5-6-12-13(16(17,18)19)10-15(22)20-14(12)9-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,22)

InChI Key

YMWPAQJSSZLVFW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC2=C(C=C1)C(=CC(=O)N2)C(F)(F)F

7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family, characterized by a dipropylamino group at the 7-position and a trifluoromethyl group at the 4-position of the quinoline ring. This compound is notable for its unique structural features, including the presence of fluorine atoms, which significantly influence its chemical properties and biological activities. The molecular formula of this compound is C13H14F3N2OC_{13}H_{14}F_3N_2O, and it has a molecular weight of approximately 288.26 g/mol.

The chemical reactivity of 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one can be explored through various synthetic pathways. It may undergo nucleophilic substitutions due to the presence of the trifluoromethyl group, which can stabilize negative charges formed during reactions. Additionally, this compound can participate in electrophilic aromatic substitution reactions, where the electron-rich quinoline ring can react with electrophiles.

For example, reactions involving phosphonyl reagents have been documented, where similar quinoline derivatives were reacted under acidic conditions to yield phosphonates in moderate yields . The specific conditions and reagents used can greatly affect the outcomes and yields of these reactions.

Quinoline derivatives, including 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one, are known for their diverse biological activities. They exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of the dipropylamino group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Studies have shown that related compounds possess significant antioxidant activities and can inhibit cancer cell growth . The trifluoromethyl group is also associated with enhanced biological activity due to increased metabolic stability and altered pharmacokinetic profiles.

The synthesis of 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one can be achieved through several methods:

  • Palladium-Catalyzed N-Arylation: This method involves the coupling of an aryl halide with a dipropylamine in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and solvents like dimethylformamide or dimethyl sulfoxide .
  • One-Pot Synthesis: A more efficient approach may involve a one-pot synthesis where all reactants are combined simultaneously under controlled conditions, allowing for multiple transformations to occur in a single step.
  • Fluorination Reactions: The introduction of the trifluoromethyl group can be achieved through specialized fluorination techniques, such as using trifluoroacetic acid or other fluorinating agents under specific reaction conditions.

7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Research: It may be utilized in studies exploring structure-activity relationships among quinoline derivatives.
  • Material Science: The unique properties imparted by trifluoromethyl groups could make this compound useful in developing advanced materials with specific functionalities.

Interaction studies involving 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how this compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its efficacy against different cell lines or pathogens.
  • Pharmacokinetic Studies: To understand absorption, distribution, metabolism, and excretion profiles.

Such studies are crucial for assessing the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
6-Amino-4-trifluoromethylquinolin-2(1H)-one328955-57-30.97Lacks dipropylamino group; retains trifluoromethyl functionality
6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one847900-73-60.91Contains bromine instead of dipropylamino; different reactivity
6-Amino-4-(difluoromethyl)quinolin-2(1H)-one328955-81-30.94Substituted with difluoromethyl group; alters electronic properties
7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one328955-61-90.91Similar structure but lacks amino functionality

These compounds illustrate the diversity within the quinoline family while highlighting the unique aspects of 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one, particularly its dipropylamino substituent which enhances its biological activity profile compared to others.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

312.14494772 g/mol

Monoisotopic Mass

312.14494772 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

Explore Compound Types